Benzoic acid;1,3-dichloropropan-2-ol
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Overview
Description
Benzoic acid;1,3-dichloropropan-2-ol: is a compound that combines the properties of benzoic acid and 1,3-dichloropropan-2-ol. Benzoic acid is a simple aromatic carboxylic acid, while 1,3-dichloropropan-2-ol is an organic compound with the formula HOCH₂CHClCH₂Cl. This compound is a colorless liquid and is an intermediate in the production of epichlorohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-dichloropropan-2-ol can be synthesized through the chlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid, resulting in the formation of 1,3-dichloropropan-2-ol .
Industrial Production Methods: In industrial settings, 1,3-dichloropropan-2-ol is produced as an intermediate in the manufacture of epichlorohydrin. The process involves the chlorination of propylene to form allyl chloride, which is then reacted with hypochlorous acid to produce 1,3-dichloropropan-2-ol .
Chemical Reactions Analysis
Types of Reactions: 1,3-dichloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form epichlorohydrin, which is a valuable intermediate in the production of epoxy resins.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Major Products Formed:
Epichlorohydrin: Formed through the oxidation of 1,3-dichloropropan-2-ol.
Substituted Alcohols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 1,3-dichloropropan-2-ol is used as an intermediate in the synthesis of various chemicals, including epichlorohydrin, which is a precursor to epoxy resins .
Biology and Medicine: Research has shown that 1,3-dichloropropan-2-ol can induce apoptosis in certain cell lines, making it a compound of interest in cancer research .
Industry: In the industrial sector, 1,3-dichloropropan-2-ol is used in the production of resins and as a solvent for hard resins and nitrocellulose .
Mechanism of Action
1,3-dichloropropan-2-ol exerts its effects through various mechanisms:
Comparison with Similar Compounds
3-monochloropropane-1,2-diol (3-MCPD): Another chloropropanol that is also found in food products and has similar toxicological properties.
Epichlorohydrin: A compound formed from the oxidation of 1,3-dichloropropan-2-ol and used in the production of epoxy resins.
Uniqueness: 1,3-dichloropropan-2-ol is unique due to its dual role as both an intermediate in industrial chemical synthesis and a compound of interest in biological research due to its apoptotic and carcinogenic properties .
Properties
CAS No. |
36847-76-4 |
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Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
benzoic acid;1,3-dichloropropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H6Cl2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2 |
InChI Key |
VGTKFOGVHOVDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(CCl)O)Cl |
Origin of Product |
United States |
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